molecular formula C14H18O9 B14089582 Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Cat. No.: B14089582
M. Wt: 330.29 g/mol
InChI Key: PXDASGXIBCEXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Woodorien is primarily isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Woodwardia orientalis using hot aqueous and methanol extracts . The extracts are then subjected to bioassay-directed fractionation to isolate Woodorien along with other compounds. The structure of Woodorien is determined using two-dimensional nuclear magnetic resonance (2D NMR) techniques, including 1H-1H correlation spectroscopy (COSY) and 1H-13C COSY .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for Woodorien. The compound is mainly produced in research laboratories through the extraction and isolation process described above .

Chemical Reactions Analysis

Types of Reactions

Woodorien undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the glucoside moiety of Woodorien.

    Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are typically employed.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. detailed studies on the reaction products of Woodorien are limited.

Scientific Research Applications

Woodorien has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving glucosides and their derivatives.

    Biology: Investigated for its antiviral properties, particularly against HSV-1.

    Medicine: Potential therapeutic applications due to its antiviral activity.

    Industry: Limited industrial applications due to the lack of large-scale production methods.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug used to treat HSV infections.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

    Famciclovir: Another antiviral drug used to treat HSV infections.

Uniqueness of Woodorien

Woodorien is unique due to its natural origin and its potent antiviral activity against HSV-1. Unlike synthetic antiviral drugs, Woodorien is derived from a plant source, making it an interesting candidate for further research and potential therapeutic applications .

Properties

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C14H18O9/c1-21-13(20)6-2-3-7(16)8(4-6)22-14-12(19)11(18)10(17)9(5-15)23-14/h2-4,9-12,14-19H,5H2,1H3

InChI Key

PXDASGXIBCEXNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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